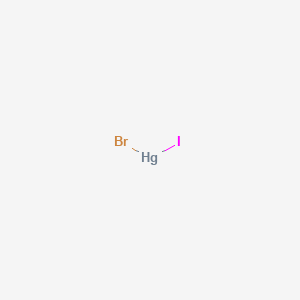

Mercury bromide iodide

Description

Structure

2D Structure

Properties

CAS No. |

13444-76-3 |

|---|---|

Molecular Formula |

BrHgI |

Molecular Weight |

407.40 g/mol |

IUPAC Name |

bromo(iodo)mercury |

InChI |

InChI=1S/BrH.Hg.HI/h1H;;1H/q;+2;/p-2 |

InChI Key |

WWWSJCXNNVUYBN-UHFFFAOYSA-L |

Canonical SMILES |

Br[Hg]I |

Origin of Product |

United States |

Synthesis and Preparation Methodologies

Classical Synthetic Routes to Mercury Bromide Iodide

Classical synthetic approaches to simple mercury(I) halides, such as mercury(I) bromide (Hg₂Br₂) and mercury(I) iodide (Hg₂I₂), typically involve direct reactions between the constituent elements. wikipedia.orgwikipedia.org For instance, Hg₂Br₂ can be prepared by the direct oxidation of elemental mercury with bromine. wikipedia.orgyoutube.com An alternative classical method involves precipitation, such as adding a bromide source like sodium bromide to an aqueous solution of a mercury(I) salt. wikipedia.org

By analogy, a classical synthesis for mercury(II) bromide iodide could be conceived through several routes:

Direct Reaction: The stoichiometric combination of elemental mercury, bromine, and iodine under appropriate thermal conditions.

Halide Exchange: Reaction of a single mercury(II) halide, such as mercury(II) bromide, with an iodide salt, or vice-versa, to induce halide exchange.

Precipitation: The addition of a solution containing a stoichiometric mixture of bromide and iodide ions to a solution of a soluble mercury(II) salt.

These methods represent foundational techniques in inorganic synthesis, relying on the direct combination of precursors to form the desired mixed-halide product. youtube.comchemrevise.org

Ligand-Assisted Synthesis of Mixed-Halide Mercury(II) Complexes

The introduction of organic ligands into the reaction system allows for the synthesis of a vast array of complex mercury(II) mixed-halide structures. rsc.orgresearchgate.net In these methods, a pre-formed mercury(II) halide, such as HgBr₂ or HgI₂, is reacted with a specific organic ligand. The ligand coordinates to the mercury center, influencing its coordination geometry and leading to the formation of discrete molecules or extended supramolecular architectures. nih.govmdpi.com The final structure is a product of the interplay between the inorganic mercury halide unit and the organic ligand. rsc.orgresearchgate.net

Nitrogen-donor ligands are prominently used in the synthesis of mercury(II) halide complexes. rsc.org Ligands containing pyridyl or imidazole (B134444) functional groups, for example, readily coordinate to the mercury(II) ion through their nitrogen atoms. nih.govresearchgate.netacs.org This interaction is fundamental in directing the assembly of the final product. The coordination of N-donor ligands can result in various outcomes, including:

The formation of simple mononuclear complexes.

The bridging of multiple mercury centers to create dinuclear metallacycles or one-dimensional (1D) polymeric chains. nih.govresearchgate.net

The stabilization of specific coordination geometries around the mercury atom, which are often distorted tetrahedral. nih.gov

For example, the reaction of HgBr₂ and HgI₂ with a bis-pyridyl-bis-amide ligand (L²) was shown to produce isomorphous dinuclear metallocycles of the formula [Hg₂X₄(L²)₂] (where X = Br or I). nih.gov

The structural characteristics of the organic ligand—such as its size, shape, flexibility, and the arrangement of its donor atoms—are critical in determining the architecture of the resulting mercury halide complex. nih.govresearchgate.net A comprehensive study of mercury(II) halide complexes demonstrated that even subtle changes in the ligand can lead to vastly different structures. rsc.org

For instance, using different bis-pyridyl-bis-amide ligands (L¹, L², L³) with mercury(II) halides resulted in a range of structures from 1D supramolecular chains to dinuclear metallocycles and 1D zigzag chains. nih.gov The halide anions themselves also exert a significant influence, with larger anions like iodide often leading to different packing and structural motifs compared to chloride or bromide. nih.govresearchgate.net This synergistic effect between the organic ligand and the halide anion is a key principle in the crystal engineering of these compounds. rsc.org

Table 1: Selected Bond Distances (Å) and Angles (°) for Dinuclear Mercury Halide Complexes with Ligand L² Data sourced from a study on the structural diversity of mercury(II) halide complexes. nih.gov

| Compound | Hg-X (Å) | Hg-N (Å) | X-Hg-X (°) | τ₄ Value |

| [Hg₂Cl₄(L²)₂] (4) | 2.3055(5) | 2.727(1) | 180 | 0.71 |

| [Hg₂Br₄(L²)₂] (5) | 2.435(avg) | 2.486(avg) | 138.8(avg) | 0.73 |

| [Hg₂I₄(L²)₂] (6) | 2.622(avg) | 2.501(avg) | 132.8(avg) | 0.75 |

Solid-State Reaction Pathways for this compound Formation

Solid-state synthesis, which includes methods like grinding or milling crystalline reactants together, offers a solvent-free and environmentally favorable route for creating new materials. researchgate.net This approach, often termed mechanochemistry, can be used to produce coordination compounds and new crystalline phases directly from solid precursors. researchgate.net

In the context of this compound, a potential solid-state pathway would involve the co-grinding of stoichiometric amounts of solid mercury(II) bromide (HgBr₂) and mercury(II) iodide (HgI₂). The mechanical energy supplied during grinding can overcome the activation barrier for the reaction, leading to diffusion of the ions within the solid matrix and the formation of the mixed-halide HgBrI.

The feasibility of such transformations is well-documented for many metal halides, which often exhibit multiple solid-state phases (polymorphs) and can undergo transitions between them upon changes in temperature or pressure. researchgate.net For example, mercury(II) iodide itself undergoes a well-known transformation from a red tetragonal form (α-HgI₂) to a yellow orthorhombic form (β-HgI₂) at 127 °C.

Table 2: Examples of Solid-State Polymorphic Transformations in Metal Iodides Data compiled from a review on solid-state transformations in metal iodides. researchgate.net

| Compound | Transformation | Conditions | Color Change |

| HgI₂ | α → β | 127 °C | Red → Yellow |

| AgI | β → α | 145-147 °C | Hexagonal → "bcc" |

| AsI₃ | α → β | 110 °C | Deep Orange → Pale Yellow |

| SbI₃ | α → β | 120 °C | Green → Yellow |

Investigation of Direct Mercury-Halogen Insertion Mechanisms

The precise mechanisms by which a mercury center might directly insert into a halogen-containing molecule or how mixed halides are formed are complex. However, insights can be drawn from related reactions involving organomercury compounds and mercury-catalyzed cyclizations. beilstein-journals.orgnih.gov

One relevant mechanistic concept is the mercuration of unsaturated bonds. beilstein-journals.orgnih.gov In these reactions, a Hg(II) salt, HgX₂, interacts with an alkene or alkyne to form a mercurinium ion intermediate. This is followed by the attack of a nucleophile. This process demonstrates the high affinity of mercury(II) for electron-rich systems and its ability to activate substrates toward further reaction.

Another area of study involves the cleavage of the mercury-carbon (Hg-C) bond in organomercury compounds. researchgate.net Research has shown that the strength and reactivity of the Hg-C bond are influenced by the other ligands attached to the mercury, including halides. researchgate.net The cleavage of this bond is a key step in the detoxification pathways in certain bacteria and can be facilitated by protonolysis or by increasing the coordination number of the mercury center with other donor ligands. researchgate.net These studies suggest that the formation of mercury-halogen bonds can be part of a dynamic process involving the making and breaking of bonds at the mercury center, driven by the electronic environment created by the surrounding ligands.

Advanced Structural Characterization of Mercury Bromide Iodide and Its Complexes

Structural Analysis of Solvated Mercury(II) Halide Complexes in Solution

Determining the precise structure of complexes in solution is essential for understanding their reactivity and behavior. While solid-state structures provide a static picture, the species present in solution can differ significantly due to interactions with solvent molecules. Techniques like NMR and X-ray diffraction are vital for elucidating these solution-state structures. nih.gov

Large-Angle X-ray Scattering (LAXS) is a powerful technique for obtaining structural information, such as bond lengths and coordination numbers, for complexes directly in the solution phase. energyfrontier.usnih.gov This method provides an average snapshot of the dominant species present.

Studies on solutions of mercury(II) bromide and mercury(II) iodide in coordinating solvents like tetrahydrothiophene (B86538) (tht) have utilized LAXS to determine the geometry of the solvated complexes. In these solutions, pseudotetrahedral [HgBr₂(tht)₂] and [HgI₂(tht)₂] species are formed. nih.gov The analysis of the diffraction data yields precise bond distances for the mercury-halide bonds in the solvated state. Similarly, a LAXS study of a saturated solution of HgI₂ in N,N-dimethylthioformamide revealed the formation of [HgI₂(SCHN(CH₃)₂)₂] complexes. acs.org

The data from these studies provide a direct measure of the structural parameters of the solvated neutral mercury(II) halide molecules, which can be correlated with spectroscopic data to understand the influence of the solvent on bond strengths. acs.orgnih.gov

| Complex in Solution | Solvent | Technique | Hg-X Bond Length (Å) | Coordination Geometry | Source |

| [HgBr₂(tht)₂] | Tetrahydrothiophene | LAXS | Hg-Br: 2.535(6) | Pseudotetrahedral | nih.gov |

| [HgI₂(tht)₂] | Tetrahydrothiophene | LAXS | Hg-I: 2.670(4) | Pseudotetrahedral | nih.gov |

| [HgI₂(SCHN(CH₃)₂)₂] | N,N-dimethylthioformamide | LAXS | Hg-I: 2.740(8) | Pseudotetrahedral | acs.org |

Influence of Halide Anion Substitution on Crystal Structure

The substitution of one halide anion for another (e.g., replacing bromide with iodide, or vice versa) in mercury(II) halide compounds has a profound influence on their crystal structures. nih.gov This influence stems from the fundamental differences in the properties of the halide anions, primarily their ionic radii, polarizability, and electronegativity. The graduated properties of the halides (Cl⁻, Br⁻, I⁻) allow for systematic tuning of the structural and, consequently, the physical and chemical properties of the resulting materials.

The substitution of halide anions in mercury(II) complexes can lead to different structural outcomes, including the formation of isostructural series or distinct polymorphic forms. Isostructurality, or isomorphism, occurs when different compounds crystallize in the same or very similar structures. In the context of mixed-halide systems, this means that a series of complexes, such as [Hg(L)Cl₂], [Hg(L)Br₂], and [Hg(L)I₂], can have nearly identical crystal packing and symmetry.

For example, research has shown that mercury(II) complexes with certain organic ligands, such as L² in the study by Chi et al., form isomorphous dinuclear metallocycles for the chloride, bromide, and iodide variants. nih.gov Similarly, another set of complexes with ligand L³ also forms an isomorphous series of 1D zigzag chains. nih.gov In these cases, the crystal lattice is able to accommodate the different sizes of the halide anions without a fundamental change in the packing motif.

Conversely, the choice of halide can also dictate a complete change in the crystal structure. The same study demonstrated that for complexes with ligand L¹, the chloride and bromide versions form different structures compared to the iodide version. nih.gov While the reactions of HgX₂ (X = Cl, Br, I) with one type of ligand yielded 2D coordination polymers for all three anions, a different ligand resulted in 2D polymers for the chloride and bromide anions but a discrete dimeric complex for the iodide anion. nih.gov

In true mixed-halide systems like HgBrI, the concept of a solid solution is more appropriate. Here, the bromide and iodide ions are distributed over the same anionic sites in the crystal lattice, creating a substitutionally disordered structure. nih.gov This is distinct from polymorphism, where a single compound can exist in multiple different crystal structures. The parent compound, mercury(II) iodide (HgI₂), is a well-known example of a polymorphic substance, existing in a red tetragonal (α) form and a yellow orthorhombic (β) form. arxiv.org The formation of a stable mixed HgBrI crystal phase demonstrates that the structural framework can incorporate both bromide and iodide, leading to a unique structure rather than a simple mixture of polymorphic HgBr₂ and HgI₂. nih.gov

The substitution of halide anions directly impacts the metric parameters of the crystal lattice, including unit cell dimensions, bond lengths, and bond angles. This is a direct consequence of the differing sizes of the halide ions, which increase in the order Cl⁻ < Br⁻ < I⁻.

In an isostructural series of mercury(II) halide complexes, a progressive increase in the Hg-X (where X = Cl, Br, I) bond lengths is observed as the halide is changed from chloride to bromide to iodide. This expansion at the molecular level translates to an expansion of the unit cell dimensions. The table below, derived from data on an isostructural series of complexes, illustrates this trend. nih.gov

| Property | [Hg(L²)Cl₂] | [Hg(L²)Br₂] | [Hg(L²)I₂] |

| Hg-X Bond Lengths (Å) | 2.478, 2.503 | 2.593, 2.617 | 2.755, 2.766 |

| X-Hg-X Angle (°) | 103.5 | 102.5 | 101.3 |

| Hg-N Bond Lengths (Å) | 2.373, 2.435 | 2.380, 2.445 | 2.390, 2.460 |

| This table is interactive. Click on the headers to explore the data. |

As shown in the data, moving from chloride to iodide, the Hg-X bond lengthens significantly. Concurrently, the X-Hg-X bond angle tends to decrease slightly to accommodate the larger anions, while the Hg-N bond lengths show a smaller, but still discernible, increase. nih.gov

Spectroscopic Investigations of Mercury Bromide Iodide Systems

Vibrational Spectroscopyrsc.orgaip.org

Vibrational spectroscopy is a cornerstone in the characterization of mercury bromide iodide, providing detailed insights into its molecular structure and bonding. Both Raman and Fourier Transform Infrared (FTIR) spectroscopy are valuable, as the vibrational modes in mixed mercury halides are active in both techniques aip.org. These methods probe the distinct ways atoms vibrate relative to each other, with each vibration corresponding to a specific frequency that is characteristic of the molecule's structure, including its bond lengths and strengths numberanalytics.comyoutube.com.

Raman Spectroscopy for Mercury-Halide Stretching Frequenciesrsc.orgaip.org

Raman spectroscopy has proven to be an especially powerful tool for investigating crystalline HgBrI and related systems rsc.org. It is highly effective at identifying the characteristic stretching frequencies between the mercury and halogen atoms rsc.org.

Detailed Raman studies of crystalline this compound have successfully identified several key vibrational bands. The spectra are often interpreted as representing a ternary solid solution composed of HgBr₂, HgBrI, and HgI₂ rsc.org. In one such investigation, five distinct bands were detected at 42, 140, 156, 181, and 226 cm⁻¹ rsc.org.

The bands specific to the this compound molecule itself are assigned to the Br-Hg-I stretching modes. The signal at 156 cm⁻¹ is attributed to the symmetric stretching mode, while the band at 226 cm⁻¹ is ascribed to the asymmetric stretching mode rsc.org. The remaining bands are linked to the constituent dihalides within the solid solution and other vibrations rsc.org. Theoretical calculations using periodic Density Functional Theory (DFT) support these assignments, predicting a strong band for the asymmetric Br-Hg-I stretch and a weaker band for the symmetric stretch rsc.org.

| Observed Raman Shift (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 42 | Librational (lattice) modes | rsc.org |

| 140 | HgI₂ symmetric stretching (β phase) | rsc.org |

| 156 | Symmetric Br-Hg-I stretching | rsc.org |

| 181 | HgBr₂ symmetric stretching | rsc.org |

| 226 | Asymmetric Br-Hg-I stretching | rsc.org |

A fundamental principle in vibrational spectroscopy is that the frequency of a bond's vibration is directly related to its strength and length; stronger bonds and shorter bond lengths result in higher vibrational frequencies savemyexams.com. This principle is evident in the mercury-halide system. The bond dissociation energies (BDEs) for diatomic mercury halides suggest that the Hg-Br bond is stronger than the Hg-I bond smu.edu.

This difference in bond strength is reflected in the vibrational frequencies. The stretching modes involving the heavier, more weakly bonded iodine atom occur at lower wavenumbers (e.g., the HgI₂ symmetric stretch at 140 cm⁻¹) compared to those involving the lighter, more strongly bonded bromine atom (e.g., the HgBr₂ symmetric stretch at 181 cm⁻¹) rsc.org. This trend, where vibrational frequency decreases with increasing halogen atomic mass, is a well-established phenomenon in the spectroscopy of halogenated compounds spectroscopyonline.com. Therefore, the positions of the Raman bands provide direct insight into the relative strengths of the Hg-Br and Hg-I bonds within the mixed halide system.

Raman spectroscopy is crucial for distinguishing a true mixed halide compound like HgBrI from a simple physical mixture of its constituent dihalides, HgBr₂ and HgI₂. In synthesized samples, the spectrum often reveals the presence of a solid solution containing all three species rsc.org. The key to differentiation lies in identifying the unique vibrational modes that belong exclusively to the HgBrI molecule. The appearance of bands assigned to the symmetric (156 cm⁻¹) and asymmetric (226 cm⁻¹) stretching of the Br-Hg-I unit, which are absent in the spectra of pure HgBr₂ or HgI₂, confirms the formation of the mixed halide rsc.org. The simultaneous presence of bands characteristic of HgBr₂ (181 cm⁻¹) and HgI₂ (140 cm⁻¹) indicates that the product is a composite mixture, allowing for a detailed characterization of the material's composition rsc.org.

Fourier Transform Infrared (FTIR) Spectroscopyaip.orgorgchemboulder.comlibretexts.org

The vibrational modes of this compound are, in principle, also active in the infrared region, making FTIR spectroscopy a complementary technique to Raman analysis aip.org. FTIR measures the absorption of infrared radiation, which excites molecules into higher vibrational states youtube.com. While detailed experimental FTIR spectra for HgBrI are less commonly reported than Raman data, the expected spectral regions for mercury-halide bonds can be predicted. Based on the trends observed in other halogenated compounds, the stretching vibrations for C-Br and C-I bonds appear at progressively lower wavenumbers orgchemboulder.comlibretexts.org. Similarly, the Hg-Br and Hg-I stretching modes are expected to fall in the far-infrared region, generally below 500 cm⁻¹ orgchemboulder.comlibretexts.org.

Electronic Spectroscopydtic.mildtic.mil

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light ufg.br. For mercury halides, these studies have been particularly important for understanding their potential as lasing materials and have largely concentrated on the diatomic species HgBr and HgI rather than the triatomic HgBrI dtic.mildtic.mil. Analysis of the emission spectra for these molecules has allowed for detailed characterization of their B-X, C-X, and D-X electronic transitions dtic.mildtic.mil. This research provides significant improvements in understanding their spectroscopic parameters, potential energy curves, and dissociation energies dtic.mildtic.mil.

| Diatomic Species | Studied Electronic Transitions | Reference |

|---|---|---|

| HgBr | B-X, C-X, D-X | dtic.mildtic.mil |

| HgI | B-X, C-X, D-X | dtic.mildtic.mil |

Electronic Absorption Spectra of Mercury Halides

The electronic absorption spectra of mercury(II) halides are characterized by intense bands in the ultraviolet region, which are generally attributed to charge-transfer transitions. In aqueous solutions, the electronic absorption spectra of mixed mercury dihalides, such as HgBrI, have been identified and distinguished from the simple average of the spectra of the parent halides, HgBr₂ and HgI₂. rsc.org The formation of the mixed halide HgBrI in solution is an equilibrium process, and its spectral profile has been derived using different analytical techniques. rsc.org

For the equilibrium reaction: HgBr₂ + HgI₂ ⇌ 2HgBrI

The equilibrium constant (log K) in water at 20°C has been determined to be 1.26 ± 0.10. rsc.org This indicates a significant presence of the mixed halide species in solution. While precise molar absorption coefficients for HgBrI were not easily computable, the distinct spectral profile confirms its formation. rsc.org In the gas phase, the ultraviolet absorption spectra of mercuric halides have been observed at elevated temperatures, with the spectral features corresponding to intermolecular charge transfer transitions. researchgate.net

The absorption spectra of the individual mercury(II) halides in various organic solvents have also been studied, indicating interactions of the "contact" charge-transfer type. rsc.org The absorption bands of HgBr₂ and HgI₂ in methanol, for instance, show distinct profiles. iaea.org The study of these parent halides provides a basis for understanding the electronic transitions in the mixed HgBrI system.

Table 1: Spectroscopic Data for Mercury Halides

| Compound | Solvent | Absorption Maxima (nm) | Reference |

| HgBrI | Water | Profile Derived | rsc.org |

| HgBr₂ | Methanol | Not specified | iaea.org |

| HgI₂ | Methanol | Not specified | iaea.org |

| HgClI | Water | Profile Derived | rsc.org |

| HgBrCl | Water | Profile Derived | rsc.org |

Photoluminescence and Emission Properties

The photoluminescence and emission properties of mercury halides are of interest for applications in detectors and light-emitting devices. While direct and detailed photoluminescence studies specifically on this compound (HgBrI) are limited, investigations into the parent compounds and mixed halide systems provide significant insights.

Upon photodissociation, mercury halides exhibit characteristic emission spectra. For instance, the photolysis of HgBr₂ at 193 nm leads to the formation of the excited HgBr B ²Σ⁺ fragment, which then emits in the visible region. aip.org Spectroscopic studies on various mixtures of mercurous halides (HgX, where X = F, Cl, Br, I) that were photodissociated from the mercuric salts have revealed continuous fluorescence emission bands in certain mixtures, spanning from 420 nm to 560 nm, with additional emission at 340 nm. researchgate.net This suggests that mixed halide systems like HgBrI could exhibit broad emission features.

Low-temperature photoluminescence studies of mercuric iodide (HgI₂) crystals have shown sharp and bright emission peaks. researchgate.net At 80 K, a prominent emission is observed at 537.2 nm. researchgate.net The luminescence spectra of HgI₂ are complex and can include several bands corresponding to free and bound excitons. researchgate.net

The heavy atom effect plays a crucial role in the photophysical properties of molecules containing heavy atoms like bromine and iodine. This effect enhances spin-orbit coupling, which can influence the rates of intersystem crossing and phosphorescence. In the context of mercury halides, the substitution of a lighter halogen with a heavier one is expected to modify the emission properties.

Table 2: Emission Data for Mercury Halide Species

| Species | Excitation/Formation Method | Emission Wavelengths (nm) | Reference |

| HgBr* (from HgBr₂) | Photolysis at 193 nm | Visible emission | aip.org |

| Mixed HgX* | Photodissociation of mixed salts | 340, 420-560 (continuous) | researchgate.net |

| α-HgI₂ | Photoluminescence (80 K) | 537.2 | researchgate.net |

| HgI₂ | Photoluminescence (low temp.) | 530 (excitonic), 630 (broad) | researchgate.net |

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. For a heavy element like mercury, these calculations must account for complex electronic effects to yield accurate results.

Coupled Cluster theory, particularly the "gold standard" CCSD(T) method which includes single, double, and a perturbative treatment of triple excitations, is a highly accurate quantum chemical approach for calculating molecular energies. This accuracy is essential for determining reliable reaction enthalpies and Gibbs free energies. While specific, extensive CCSD(T) studies focused solely on the reaction enthalpies of a wide range of HgBrI reactions are not broadly available in the literature, the methodology is well-established for its predictive power in computational chemistry. For a hypothetical reaction involving HgBrI, the CCSD(T) method would be employed to compute the electronic energies of reactants and products, which are then combined with zero-point vibrational energies and thermal corrections to derive thermodynamic quantities. The accuracy of such calculations for heavy elements like mercury depends critically on the use of appropriate basis sets and the inclusion of relativistic effects.

Density Functional Theory (DFT) has been utilized to investigate the structural and vibrational properties of mercury bromide iodide. DFT calculations have been instrumental in confirming the identity of HgBrI formed through mechanochemical synthesis. rsc.org A periodic DFT computation of the vibrational spectra of a pure HgBrI phase showed two primary Raman features: a strong band around 142 cm⁻¹ (asymmetric Br–Hg–I stretching mode) and a weaker one at 218 cm⁻¹ (symmetric Br–Hg–I stretching), which helped to confirm the attribution of experimental signals to the Br–Hg–I component. rsc.org

Furthermore, DFT has been employed to explore the nonlinear optical (NLO) properties of HgBrI. A plane-waves periodic computational approach was used to characterize the second-order susceptibility tensor (χ²), revealing the potential of HgBrI as a tecton for creating metallorganic NLO materials. rsc.org While detailed DFT studies on the reaction mechanisms of HgBrI are not widely documented, the methodology is frequently applied to related mercury halide systems. For instance, DFT has been used to study the adsorption mechanisms of mercury-iodine species on carbonaceous surfaces and the oxidation of elemental mercury. researchgate.net These studies provide a framework for how DFT could be applied to understand the reaction pathways of HgBrI, for example, in its interaction with atmospheric oxidants or its formation from HgBr₂ and HgI₂.

Table 1: Computed Raman Features for HgBrI using Periodic DFT

| Vibrational Mode | Computed Frequency (cm⁻¹) | Intensity |

| Asymmetric Br–Hg–I stretch | 142 | Strong |

| Symmetric Br–Hg–I stretch | 218 | Weak |

| Data sourced from periodic DFT computations. rsc.org |

For heavy elements like mercury (atomic number 80), relativistic effects are not negligible and must be incorporated into theoretical calculations to achieve chemical accuracy. chemistryworld.com The electrons in the inner orbitals of mercury move at speeds that are a significant fraction of the speed of light, leading to a relativistic contraction and stabilization of s and p orbitals, and an expansion and destabilization of d and f orbitals. stackexchange.com These effects have profound consequences on the chemical and physical properties of mercury compounds.

Theoretical studies on various mercury compounds, from the atom and clusters to bulk and molecular systems like HgO, have demonstrated the critical importance of including relativity. acs.orgaps.org Relativistic effects can significantly alter calculated properties such as bond lengths, cohesive energies, and electronic band structures. acs.org For instance, relativistic density functional studies have shown that the unique chainlike crystal structure of mercury(II) oxide is a direct consequence of relativistic effects, which reduce its cohesive energy and density. acs.org It is also argued that the characteristic yellow-to-red color of HgO is a relativistic phenomenon. acs.org Therefore, any accurate theoretical treatment of this compound's electronic structure, energetics, and properties must explicitly include relativistic corrections, either through methods like the zeroth-order regular approximation (ZORA) or by using relativistic effective core potentials. researchgate.net

Reaction Kinetics and Dynamics Modeling

Beyond static properties, theoretical chemistry offers tools to model the dynamic behavior of chemical reactions, providing insights into reaction rates and their dependence on environmental conditions.

Variational Transition State Theory (VTST) is a powerful method for calculating reaction rate constants that improves upon conventional Transition State Theory (TST). VTST involves finding the "bottleneck" or dividing surface along the reaction path that minimizes the rate, thus providing a more accurate estimate of the reaction rate. This is particularly important for reactions with low or no energy barriers. While specific applications of VTST to reactions involving HgBrI are not prominent in the literature, the methodology is well-suited for studying its formation, dissociation, or reactions with atmospheric species. For example, VTST could be used to investigate the kinetics of the equilibrium reaction HgBr₂ + HgI₂ ⇌ 2HgBrI, identifying the dynamical bottlenecks for the forward and reverse reactions. Such calculations have been applied to various atmospheric and combustion reactions, sometimes in conjunction with multidimensional tunneling corrections for improved accuracy. researchgate.netumn.edunih.gov

The Rice-Ramsperger-Kassel (RRK) theory, and its more sophisticated successor RRKM theory, are used to model the rates of unimolecular reactions, particularly their dependence on temperature and pressure. sdu.dk These statistical theories are based on the idea that a molecule will decompose or isomerize once sufficient energy has accumulated in a specific vibrational mode. RRKM theory improves upon RRK by providing a more detailed consideration of the molecule's vibrational and rotational energy states. sdu.dk

There are no specific RRK or RRKM analyses reported for this compound itself. However, theoretical studies on related atmospheric mercury reactions have employed these methods. For example, RRKM theory, combined with ab initio calculations, has been used to estimate the rate coefficients for the recombination and thermal dissociation of HgBr, a key intermediate in the atmospheric oxidation of elemental mercury. sdu.dk This type of analysis would be essential for understanding the stability and atmospheric lifetime of HgBrI, predicting its dissociation rate at different altitudes (and thus different pressures and temperatures), and determining the fate of this compound in environments like the troposphere.

Master Equation Analysis for Fall-off Behavior

In the computational and theoretical study of chemical kinetics, a master equation analysis is a powerful tool for describing the pressure-dependent reaction rates of unimolecular reactions. For a compound like this compound (HgBrI), understanding its decomposition or isomerization pathways requires an approach that can bridge the gap between high-pressure and low-pressure kinetic regimes. The fall-off region, where the reaction rate constant transitions from first-order to second-order kinetics, is of particular importance and can be effectively modeled using master equation formulations.

A master equation for a unimolecular reaction describes the time evolution of the population of molecules at different energy levels. It accounts for the competing processes of collisional activation and deactivation, as well as the microscopic reaction rates at specific energy levels. The solution of the master equation provides the pressure-dependent rate constant, k(T, P), which captures the fall-off behavior.

The application of a master equation analysis to a molecule like HgBrI would begin with the computation of its potential energy surface (PES) using high-level quantum chemistry methods. wayne.edu The PES maps the energy of the molecule as a function of its geometry and is crucial for identifying reaction pathways, transition states, and reaction barriers. youtube.com For instance, a study on the closely related mercury bromide (HgBr₂) involved the construction of a global potential energy surface to determine rate constants for various reactions. nih.gov Such a PES for HgBrI would be foundational for any subsequent kinetic analysis.

Once the relevant stationary points on the PES are characterized, RRKM theory is typically employed to calculate the microcanonical rate constant, k(E), which is the rate of reaction for molecules with a specific energy E. wikipedia.org The master equation then integrates these microcanonical rates with the rates of collisional energy transfer between the reactant molecule and a bath gas. The fall-off curve, which plots the effective rate constant as a function of pressure, can then be generated.

At very high pressures, collisional energy transfer is rapid, and the population of reactant molecules is maintained at a Boltzmann distribution. The reaction rate is at its high-pressure limit, k∞, and is independent of pressure. Conversely, at very low pressures, the rate of reaction is limited by the rate of collisional activation, and the kinetics are second-order. The fall-off region lies between these two extremes.

The results of a master equation analysis are often presented in tabular form, showing the calculated unimolecular rate constants at various temperatures and pressures. While specific data for this compound is not available, the following table provides a hypothetical illustration of what such data might look like, based on the expected behavior of similar molecules undergoing unimolecular decomposition.

| Pressure (Torr) | Rate Constant k(P) (s⁻¹) | Kinetic Order |

|---|---|---|

| 0.1 | 1.0 x 10² | Approaching Second |

| 1 | 9.5 x 10² | Mixed |

| 10 | 7.0 x 10³ | Mixed |

| 100 | 2.5 x 10⁴ | Approaching First |

| 760 | 4.0 x 10⁴ | First |

| 10000 | 4.5 x 10⁴ | First (High-Pressure Limit, k∞) |

Reactivity and Reaction Mechanisms of Mercury Bromide Iodide

Equilibrium and Formation Constants in Solution

The reactivity of mercury bromide iodide in solution is characterized by its participation in complex formation equilibria. Spectrophotometric studies of the interaction between mercury(II) iodide (HgI₂) and potassium bromide (KBr) in methanol have demonstrated the formation of the mixed halide complex, HgI₂Br⁻ osti.gov. This equilibrium can be represented by the following reaction:

HgI₂ + Br⁻ ⇌ HgI₂Br⁻ osti.gov

The stability constant for this reaction has been determined, providing a quantitative measure of the affinity of the mercury(II) center for both iodide and bromide ions in a non-aqueous solvent like methanol osti.gov. The formation of such mixed complexes is a common feature of mercury(II) halide chemistry. In general, the stability of mercury(II) halide complexes in solution follows the order I⁻ > Br⁻ > Cl⁻, indicating a preferential interaction with iodide ions rsc.orgresearchgate.net.

| Complex | log β₁ | log β₂ | log β₃ | log β₄ |

| [HgBr]⁺ | 9.05 | |||

| [HgBr₂] | 17.3 | |||

| [HgBr₃]⁻ | 19.7 | |||

| [HgBr₄]²⁻ | 21.0 | |||

| Data sourced from studies on mercury(II) bromide complexes in aqueous solution. |

Solid-State Reaction Kinetics and Mechanisms

In many solid-state reactions, the rate is governed by the diffusion of reactants through the product layer that forms at the interface nih.gov. In the reaction between HgClBr and AgI, the data for lateral diffusion were found to fit the equation xⁿ = kt (where n=2), which is characteristic of a diffusion-controlled process niscpr.res.in. This suggests that the reaction rate is limited by the transport of ionic species, such as the counter-diffusion of Ag⁺ and Hg²⁺ ions, through the growing product layer niscpr.res.in. The process involves one of the reactants penetrating through the product layer to react with the other researchgate.net.

In addition to solid-state diffusion, reactions involving volatile components can also proceed via the vapor phase. Experiments have shown that the reaction between HgClBr and AgI can proceed even with an air gap between the reactants, indicating a contribution from vapor phase transport niscpr.res.in. The mechanism is believed to involve the vapor phase diffusion of the intermediate HgBrI niscpr.res.in. This is consistent with processes developed for the direct vapor-solid synthesis of mercuric iodide, where a gaseous mercury compound reacts with a solid iodide source google.com. In such a mechanism, the volatile mercury compound diffuses through the vapor phase to the surface of the solid reactant, where the reaction takes place google.com.

Mechanistic Studies of Mercury(II)-Mediated Reactions

Mercury(II) salts, including mixed halides, are effective mediators in various organic reactions, particularly in the cyclization of unsaturated compounds beilstein-journals.orgresearchgate.net. The general mechanism for these reactions involves the activation of an alkene or alkyne by the electrophilic mercury(II) salt, leading to the formation of a reactive intermediate that is then captured by an internal nucleophile beilstein-journals.org.

The initial step in mercury(II)-mediated reactions of unsaturated bonds (alkenes or alkynes) is the reaction with the Hg(II) salt (HgX₂) beilstein-journals.org. This electrophilic attack on the carbon-carbon multiple bond leads to the formation of a bridged intermediate known as a mercurial carbonium ion (also referred to as a mercurinium ion) beilstein-journals.orgresearchgate.net. This three-membered ring intermediate activates the unsaturated system toward nucleophilic attack. The formation of such carbonium ion intermediates has also been demonstrated in the reaction of alkyl halides with mercury(II) salts researchgate.net.

Following the formation of the mercurial carbonium ion, the subsequent step in cyclization reactions is the attack by an intramolecular nucleophile beilstein-journals.org. This nucleophilic attack opens the three-membered ring of the intermediate, resulting in the formation of a new carbon-nucleophile bond and a carbon-mercury bond, yielding a cyclized organomercury halide complex beilstein-journals.orgresearchgate.net. The favorability of intramolecular versus intermolecular reactions is a key principle in designing these syntheses, with the formation of 5- and 6-membered rings being particularly common masterorganicchemistry.com.

Reactions in Atmospheric Chemistry Contexts

Oxidation of Gaseous Mercury by Halogens (Br, I)

The oxidation of gaseous elemental mercury by halogen atoms, particularly bromine and iodine, is recognized as a primary pathway for the conversion of atmospheric Hg(0) to oxidized forms. nih.gov This process is especially significant in environments with elevated halogen concentrations, such as the marine boundary layer and polar regions. mdpi.com

Halogen radicals (Br• and I•) are highly reactive species that initiate the oxidation of elemental mercury. onlineorganicchemistrytutor.comlibretexts.org The reaction proceeds via a two-step mechanism, starting with the formation of a mercury(I) intermediate, HgX (where X is Br or I). mdpi.com

The initial reactions are:

Hg(0) + Br• → HgBr•

Hg(0) + I• → HgI•

These reactions are fundamental in transforming inert elemental mercury into a more reactive state. Bromine radicals are considered to be particularly efficient in initiating this oxidation process. mdpi.com The formation of the HgBr radical is a key step, leading to further oxidation pathways. researchgate.net

Computational studies have provided valuable insights into the kinetics of these reactions. For instance, the reaction of HgBr with other halogen radicals is a significant pathway for Hg(II) formation. The reaction rates for the self-reaction of these radicals to form mercury(II) halides have been calculated. arxiv.orgcopernicus.org

Click on the headers to sort the data.

| Reaction | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| ·HgBr + Br· → HgBr₂ | 8.8 x 10⁻¹³ |

| ·HgI + I· → HgI₂ | 4.2 x 10⁻¹³ |

| BrHg· + BrO· → BrHgOBr | 3.3 x 10⁻¹⁴ |

| ·HgI + IO· → IHgOI | 4.6 x 10⁻¹⁵ |

The table above displays the reaction rate coefficients for the conversion of Mercury(I) radicals to Mercury(II) compounds. Data sourced from computational studies. arxiv.orgcopernicus.org

For instance, the Hg-Cl, Hg-Br, and Hg-I bond strengths are reported to be 24.9, 13.5, and 8.3 kcal/mol, respectively. The second bond (XHg-X) is significantly stronger, with bond energies of 82.7, 72.0, and 61.3 kcal/mol for chlorine, bromine, and iodine, respectively. researchgate.net This indicates that the formation of the dihalide is thermodynamically favored once the monohalide is formed.

Mechanisms of Mercury(I) to Mercury(II) Conversion

The conversion of mercury(I) to mercury(II) is a critical step in the atmospheric mercury cycle, as Hg(II) compounds are more readily removed from the atmosphere through deposition. nih.gov This conversion can occur through various reaction pathways involving the HgBr and HgI radicals.

As shown in the table above, the reaction of HgBr and HgI with halogen radicals (Br•, I•) and halogen monoxide radicals (BrO•, IO•) leads to the formation of stable Hg(II) species such as HgBr₂, HgI₂, BrHgOBr, and IHgOI. arxiv.orgcopernicus.org Quantum chemical calculations have shown that BrHg can also react with other abundant atmospheric radicals like NO₂ and HO₂ to form stable BrHgY compounds. mdpi.com The reaction product of HgBr with NO₂ is predicted to be syn-BrHgONO under atmospheric conditions. mdpi.com

Complexation Chemistry and Ligand Exchange Reactions

In addition to gas-phase reactions, the aqueous-phase chemistry of mercury is crucial, particularly its complexation with halide ions. The formation of mercury-halide complexes influences the speciation, transport, and bioavailability of mercury in aquatic environments.

The interaction of Hg(II) with bromide and iodide ions can lead to the formation of various complexes, including mixed-halide species. Spectrophotometric studies have investigated the formation of saturated mixed complexes of mercury(II) with bromide and iodide, such as HgBr₂I⁻, HgBrI₂⁻, and HgBrI₃²⁻. acs.org The halide anions have a significant influence on the structure of the resulting Hg(II) complexes. nih.gov

Ligand exchange reactions in mercury(II) complexes are generally rapid. libretexts.orglibretexts.org The rate of these reactions is influenced by the nature of the ligands. The trans effect, which describes the influence of a ligand on the rate of substitution of the ligand opposite to it, follows the sequence: F⁻, H₂O, OH⁻ < NH₃ < py < Cl⁻ < Br⁻ < I⁻. libretexts.org This indicates that iodide has a stronger trans-directing effect than bromide and chloride, influencing the substitution of other ligands in the complex. The formation of mixed mercury(II) halide complexes is governed by these ligand exchange equilibria. chemguide.co.uk For instance, the addition of iodide to a solution containing a mercury-bromide complex can lead to the displacement of bromide ions and the formation of a more stable mercury-iodide complex.

Formation of Stable Mercury-Halide Complexes

Mercury(II) bromide iodide (HgBrI) serves as a versatile precursor in the formation of a variety of stable mercury-halide complexes. The synthesis of HgBrI itself can be achieved through a mechanochemical solid-state exchange reaction between mercury(II) bromide (HgBr₂) and mercury(II) iodide (HgI₂), a method that is efficient and environmentally friendly. rsc.org This compound is a component of the equilibrium HgBr₂ + HgI₂ ⇄ 2HgBrI, which has been studied in gaseous, molten, and solution phases. rsc.org

Once formed, HgBrI readily reacts with various donor ligands to form stable crystalline complexes. rsc.org The mercury(II) center, being a d¹⁰ easily polarizable metal ion, facilitates the formation of these coordination compounds. rsc.org The stability of general mercury halide complexes follows the trend I⁻ > Br⁻ > Cl⁻, which indicates a selective interaction of mercury with softer halide ions. researchgate.net This preference is attributed to the "soft" Lewis acid character of the mercury(II) atom. researchgate.net

A series of stable complexes have been synthesized by reacting HgBrI with different π-conjugated N-donor polypyridyl ligands. These reactions typically involve mixing solutions of HgBrI and the respective ligand, leading to the immediate precipitation of a crystalline product. rsc.org The formation of these complexes is favored by carrying out the reactions at room temperature, as the equilibrium to form HgBrI is exothermic. rsc.org

The stability of the resulting complexes is also influenced by the formation of bridged structures. For instance, in reactions with certain pyridinium ylides, binuclear mercury(II) complexes with halide-bridged forms are proposed. nih.gov Similarly, reactions with macrocyclic ligands can yield dinuclear metallacycle complexes where mercury(II) is coordinated to bridging sulfur atoms from the ligand and terminal iodide atoms. mdpi.com The formation of such stable multidentate ligand complexes is often thermodynamically favored due to the chelate effect, which results in a significant increase in entropy upon the displacement of multiple monodentate ligands (like solvent molecules) by a single multidentate ligand. libretexts.org

Influence of Ligand Type on Coordination Modes

The structural diversity of mercury(II) halide complexes, including those of this compound, is significantly influenced by the nature of the organic ligands coordinated to the metal center. rsc.orgnih.gov The coordination number, geometry, and polymerization mode of the resulting complex are dictated by factors such as the type of donor atom, the chelation mode, and the steric and electronic properties of the ligand. rsc.orgnih.gov

Nitrogen-donor ligands, particularly polypyridyls, have been extensively used to study the coordination chemistry of HgBrI. rsc.org Depending on the specific ligand, a variety of coordination modes and resulting structures are observed. For example, reactions of HgX₂ (where X can be a combination of Br and I) with different bis-pyridyl-bis-amide ligands have yielded mononuclear, dinuclear, and one-dimensional (1D) coordination polymers. nih.gov The geometry around the Hg(II) center in these complexes varies from distorted tetrahedral to trigonal planar. nih.gov

The influence of the ligand backbone and the specific halide is evident in the resulting structures. In some cases, chloride and bromide anions lead to similar structures, while the larger, more polarizable iodide anion induces a different coordination environment. nih.gov For instance, with one type of bis-(3-pyridyl)isophthalamide ligand, HgCl₂ and HgBr₂ form bimetallic macrocycles, whereas HgI₂ produces a 1D coordination polymer. nih.gov

Oxygen-donor ligands also influence the coordination sphere. Polyether ligands, such as 1,4-dioxane, can bridge mercury centers to form coordination polymers. The nature of the halide again plays a crucial role; mercury chloride and bromide form similar 2D coordination polymers with 1,4-dioxane, while mercury iodide yields a 3D network. sonar.ch In the iodide complex, the 1,4-dioxane is more strongly coordinated to the mercury center. sonar.ch Macrocyclic ligands containing S, N, and O donors can lead to the formation of dinuclear metallacycles, with the mercury atom adopting a four-coordinate environment. mdpi.com

The coordination environment of various mercury halide complexes with different ligands is summarized in the table below.

| Ligand Type | Halide | Coordination Number | Geometry | Resulting Structure |

| Bis-pyridyl-bis-amide (L¹) | I | 3 | Trigonal Planar | Mononuclear |

| Bis-pyridyl-bis-amide (L²) | Cl, Br, I | 4 | Distorted Tetrahedral | Dinuclear Metallocycle |

| Bis-pyridyl-bis-amide (L³) | Cl, Br, I | 4 | Tetrahedral | 1D Zigzag Chain |

| 1,4-Dioxane | Cl | 2+4 | Distorted Octahedral | 2D Polymer |

| 1,4-Dioxane | I | 4+2 | Distorted Square Bipyramid | 3D Polymer |

| NO₂S₂-Macrocycle (L) | I | 4 | --- | Dinuclear Metallacycle |

Table based on data from various studies on mercury(II) halide complexes. mdpi.comnih.govsonar.ch

Thermodynamic and Kinetic Considerations in Ligand Displacement

Ligand displacement, or substitution, is a fundamental reaction in the chemistry of coordination complexes, including those of this compound. libretexts.orgyoutube.com The thermodynamics and kinetics of these reactions are governed by the properties of the metal center, the incoming ligand, the leaving ligand, and the solvent. solubilityofthings.com

Thermodynamic Considerations:

The stability of the final complex is a key thermodynamic driver for ligand displacement. The formation of a more stable complex is generally favored. youtube.com For mercury(II) complexes, stability is enhanced by the chelate effect, where a multidentate ligand displaces multiple monodentate ligands, leading to a significant increase in entropy (ΔS > 0). libretexts.org This positive entropy change makes the Gibbs free energy (ΔG = ΔH - TΔS) more negative, favoring the formation of the chelated complex. libretexts.org For example, the reaction of an aqua-mercury complex with a ligand like 1,2-diaminoethane is thermodynamically more favorable than the reaction with two separate ammonia molecules because of this entropic contribution. libretexts.org

The enthalpy change (ΔH) of the reaction also plays a crucial role and is related to the strength of the metal-ligand bonds being broken and formed. nih.gov Mercury(II) is a soft Lewis acid and therefore forms stronger bonds with soft Lewis bases. researchgate.net This explains the observed stability trend for halide complexes: I⁻ > Br⁻ > Cl⁻. researchgate.net Consequently, in a ligand displacement reaction, a softer ligand will thermodynamically favor displacing a harder one.

Kinetic Considerations:

The kinetics of ligand substitution reactions in metal complexes can proceed through various mechanisms, primarily categorized as dissociative (D), associative (A), or interchange (I). libretexts.orglibretexts.org

Dissociative (D) Mechanism: This is a two-step process where the leaving ligand first dissociates from the metal center, forming a lower-coordination intermediate, which is then attacked by the incoming ligand. This is more common for sterically crowded, coordinatively saturated complexes like many octahedral complexes. libretexts.org The rate is primarily dependent on the concentration of the initial complex. libretexts.org

Associative (A) Mechanism: In this mechanism, the incoming ligand first binds to the metal center, forming a higher-coordination intermediate, from which the leaving ligand then departs. This pathway is typical for complexes with available coordination sites, such as d⁸ square planar complexes, and is favored by less sterically hindered metal centers. libretexts.orglibretexts.org The reaction rate depends on the concentrations of both the complex and the incoming ligand. libretexts.org

Interchange (I) Mechanism: This mechanism is considered a concerted process where the incoming ligand enters the coordination sphere as the leaving ligand is departing, without a distinct intermediate. It can have either associative (Iₐ) or dissociative (Iₐ) character. youtube.com

For mercury(II) complexes, which often feature lower coordination numbers (e.g., tetrahedral), an associative pathway is plausible. The rate of ligand exchange can be influenced by the nature of the entering and leaving groups. For instance, in a study of ligand substitution in copper(II) complexes, the reaction was found to be biphasic, with a fast initial step dependent on the incoming ligand's concentration, suggesting an associative mechanism. inorgchemres.org Given the similarities in d-electron configuration and coordination chemistry, similar kinetic behavior could be anticipated for certain mercury(II) bromide iodide complexes.

Advanced Materials Research and Applications of Mercury Bromide Iodide Academic Focus

Design and Synthesis of Noncentrosymmetric Crystalline Compounds

The synthesis of noncentrosymmetric crystalline materials is a significant area of research due to their potential applications in fields such as nonlinear optics (NLO). Mercury bromide iodide (HgBrI) has been identified as a promising building block, or "tecton," for the creation of such materials. rsc.orgresearchgate.net The inherent asymmetry in HgBrI, arising from the different halogen atoms bonded to the mercury center, makes it a suitable candidate for constructing crystalline lattices that lack a center of inversion, a key requirement for second-order NLO properties.

Exploiting HgBrI as an Asymmetric Tecton

Researchers have investigated the use of HgBrI as an asymmetric tecton by leveraging the coordinating ability of the Hg(II) ion with various N-donor ligands. rsc.orgresearchgate.net This approach has led to the successful synthesis of several coordination complexes. The strategy involves combining HgBrI with ligands to create more complex asymmetric molecules that are then encouraged to crystallize in noncentrosymmetric space groups.

In crystalline products of HgBrI with low symmetry, the presence of substitutional disorder, where the bromide and iodide ions can exchange positions, can lead to a lack of an inversion center. rsc.orgresearchgate.net This disorder is a crucial factor that imparts NLO activity, which is often absent in analogous complexes of single-halide mercury(II) compounds. rsc.orgresearchgate.net The combination of experimental techniques such as Raman spectroscopy, single-crystal X-ray diffraction (SC-XRD), and Second Harmonic Generation (SHG), supported by periodic Density Functional Theory (DFT) computations, has been instrumental in understanding the nature of these complex systems. rsc.orgresearchgate.net These studies confirm that HgBrI is an interesting tecton for developing metallorganic NLO materials. rsc.orgresearchgate.net

Table 1: Crystal Data for HgBrI

| Parameter | Value (at 299 K) | Value (at 200 K) |

|---|---|---|

| Empirical formula | BrHgI | BrHgI |

| Formula weight | 407.40 | 407.40 |

| Crystal system | Orthorhombic | Orthorhombic |

| Space group | Cmc2₁ | Cmc2₁ |

Data sourced from ResearchGate. researchgate.net

Correlation between Halogen Disposition and Nonlinear Optical Properties

The nonlinear optical properties of mixed mercury(II) halides are strongly linked to the arrangement of the halogens in the solid state and the distribution of electrons within the bonds formed by these soft elements. rsc.orgrsc.org The significant NLO response observed in systems like HgX₂ and HgBrI has prompted investigations into how the specific disposition of bromide and iodide around the mercury center influences these properties. rsc.org

Computational studies using a plane-waves periodic approach have been employed to characterize the second-order susceptibility tensor (χ²) of HgBrI, providing theoretical insight into its NLO response. rsc.org The asymmetric broadening of the νasym(BrHgI) mode in the Raman spectrum of HgBrI, which presents a distinct shoulder, is indicative of the mixed-halide environment and its influence on the vibrational properties of the molecule. rsc.org This is consistent with observations in mixed crystals of (HgBr₂)₁₋ₓ(HgI₂)ₓ, which exhibit a two-mode behavior where optical phonons from each of the constituent halides are present. rsc.org This demonstrates a direct correlation between the halogen arrangement and the material's spectroscopic and, by extension, its NLO properties.

Coordination Polymers and Supramolecular Assemblies

The principles of crystal engineering and supramolecular chemistry are central to the development of novel coordination polymers with desired structures and functions. Mercury(II) halides, including mixed-halide species like this compound, are valuable components in the construction of these complex architectures. The ability to control the assembly of these compounds is critical for tuning their physical and chemical properties.

Rational Design Principles for Structural Diversity

The rational design of coordination polymers relies on a number of factors, including the choice of metal ion, the coordinating ligands, the counter-anions, and the solvent system used for synthesis. mdpi.comsemanticscholar.orgnih.gov In the context of mercury(II) halide complexes, the structural diversity of the resulting coordination polymers can be systematically controlled. The preparation methods, such as layering of solutions or solvothermal synthesis, and the metal-to-ligand ratio are key experimental parameters that influence the final structure. mdpi.comsemanticscholar.org

The use of semi-rigid or flexible ligands, such as those based on bis-pyridyl-bis-amide frameworks, allows for conformational adjustments that can lead to different structural topologies, including sinusoidal or helical chains. mdpi.comsemanticscholar.orgnih.gov For instance, the reaction of HgCl₂ with a semi-rigid N-donor ligand in different solvent combinations can yield either a sinusoidal chain incorporating a solvent molecule or a helical chain without solvent co-crystallization. mdpi.comsemanticscholar.org This highlights the subtle interplay of forces that can be manipulated to achieve structural diversity.

Role of Halide Anions in Determining Coordination Polymer Structures

In some systems, chloride and bromide anions may lead to the formation of isostructural compounds, while the larger and more polarizable iodide anion can favor a different structural arrangement. nih.gov For example, in reactions with a particular bis-(3-pyridyl)isophthalamide ligand, HgCl₂ and HgBr₂ produced bimetallic macrocycles, whereas HgI₂ resulted in a one-dimensional coordination polymer. nih.gov Similarly, in complexes with O₂S₂-donor macrocycles, the size of the halide anion, in conjunction with the interdonor S···S distance in the macrocycle, determines the final supramolecular structure. acs.org The topological changes can be attributed to the formation of different bridging units, such as X-Hg-X²⁻-Hg-X for chloride versus X-Hg-X for bromide and iodide. acs.org

Table 2: Influence of Halide Anions on Coordination Polymer Structure

| Ligand System | Halide Anion | Resulting Structure |

|---|---|---|

| Bis-(3-pyridyl)isophthalamide | Cl⁻, Br⁻ | Bimetallic macrocycles |

| Bis-(3-pyridyl)isophthalamide | I⁻ | 1D Coordination Polymer |

| Rigid-bulky L¹ | Cl⁻ | 1D linear supramolecular chain |

| Rigid-bulky L¹ | Br⁻ | Dinuclear complex |

| Rigid-bulky L¹ | I⁻ | Mononuclear complex |

Data compiled from multiple research articles. nih.gov

Mixed-Halide Mercury Compounds in Optical Materials and Spectroscopic Probes

Mixed-halide mercury compounds, including those containing bromide and iodide, have garnered interest for their potential applications in optical materials and as spectroscopic probes. Their unique electronic and structural properties, which can be tuned by altering the halide composition, make them suitable for these advanced applications.

The photoluminescence of mercury(II) halide complexes is one area of active investigation. acs.org The emission intensity of these compounds can be dependent on the specific halide anion present, with a general trend of Cl > Br > I. This phenomenon is often explained by the "heavy-atom effect," where the heavier iodide quenches the luminescence more effectively than the lighter halides. acs.org This tunable luminescence makes these materials candidates for use in sensing and optical display technologies.

Influence of Halide Exchange on Optical Properties

The ability to tune the optical properties of a material by altering its elemental composition is a powerful tool in materials design. In the case of mixed halide compounds, the exchange between different halogen atoms can lead to significant and predictable changes in properties such as the material's transparency range and band gap. While comprehensive studies detailing the continuous tuning of optical properties across the entire this compound (HgBrₓI₂₋ₓ) composition range are not extensively documented, the characteristics of the parent compounds, mercury(II) bromide (HgBr₂) and mercury(II) iodide (HgI₂), along with the mixed halide compound HgBrI, provide valuable insights into the effects of halide exchange.

Mercury(II) bromide is a promising birefringent material with a wide transparency window spanning from the ultraviolet to the far-infrared regions (0.34–22.9 μm) and possesses a large optical band gap of 3.60 eV. nih.govrsc.org In contrast, mercury(II) iodide is known for its nonlinear optical properties. The mixed halide compound, HgBrI, has been shown to be a ternary solid solution of HgBr₂, HgBrI, and HgI₂. rsc.org This compound also exhibits a wide transparency in the infrared region. researchgate.net

The principle of band gap tuning through halide mixing is well-established in other mixed halide systems, such as lead-halide perovskites. In materials like CH₃NH₃Pb(I₁₋ₓBrₓ)₃, increasing the bromine concentration leads to a shift in the absorption spectrum to higher energies and a corresponding increase in the band gap. arxiv.orgacs.org This tunability allows for the precise engineering of the material's optoelectronic properties for specific applications. acs.orgox.ac.ukmdpi.com A similar trend can be anticipated in the this compound system, where the substitution of the larger, less electronegative iodine atom with the smaller, more electronegative bromine atom would be expected to widen the band gap. This would result in a shift of the optical absorption edge to shorter wavelengths.

The table below summarizes the known optical properties of the individual mercury halides and the mixed compound, illustrating the effect of halide composition.

| Compound | Transparency Range (μm) | Optical Band Gap (eV) |

| Mercury(II) bromide (HgBr₂) | 0.34–22.9 | 3.60 |

| This compound (HgBrI) | 0.46 to 40 | Not explicitly stated |

| Mercury(II) iodide (HgI₂) | Wide IR transparency | ~2.1 (for red α-phase) |

Data compiled from available research findings. nih.govrsc.orgresearchgate.net

Luminescent Properties and Heavy Atom Effects

The luminescence of a material is intimately linked to its electronic structure and the presence of heavy atoms can profoundly influence these properties through the "heavy atom effect." This effect enhances spin-orbit coupling, which in turn facilitates intersystem crossing from singlet to triplet excited states, often leading to increased phosphorescence. acs.orgnih.gov In the context of this compound, the presence of the very heavy mercury atom, along with the heavy halogen atoms (bromine and iodine), is expected to result in significant heavy atom effects.

Studies on other halogenated compounds have demonstrated this trend. For instance, in halogenated organic molecules, the introduction of iodine leads to a more pronounced increase in phosphorescence efficiency and a greater enhancement of the intersystem crossing rate compared to bromine. acs.orgst-andrews.ac.uk This is attributed to the stronger spin-orbit coupling induced by the heavier iodine atom. acs.org A similar principle has been observed in organomercury compounds, where the mercury atom itself acts as a potent heavy-atom effect inducer, leading to intense room temperature phosphorescence in its adducts with organic chromophores. tamu.edu

Therefore, in a mixed this compound system, it is reasonable to predict that increasing the iodine content would lead to:

An increased rate of intersystem crossing from the singlet excited state to the triplet excited state.

A potential increase in the phosphorescence quantum yield.

A shortening of the phosphorescence lifetime.

The following table outlines the expected qualitative influence of the heavy atom effect in the mercury halide series.

| Property | Mercury(II) bromide (HgBr₂) | This compound (HgBrI) | Mercury(II) iodide (HgI₂) |

| Relative Heavy Atom Effect | Moderate | Intermediate | Strong |

| Expected Intersystem Crossing Rate | Lower | Intermediate | Higher |

| Expected Phosphorescence Intensity | Lower | Intermediate | Higher |

This table is based on the established principles of the heavy atom effect and trends observed in analogous systems.

Further experimental investigation into the photophysical properties of the this compound system is necessary to quantify these expected trends and to fully elucidate the rich interplay between halide composition and luminescent behavior in these fascinating materials.

Analytical Chemistry Methodologies for Mercury Bromide Iodide Systems Mechanism Focus

Mechanisms of Halide Interference in Mercury Determination

The fundamental reason for halide interference in mercury analysis lies in the chemical interactions between mercury(II) ions (Hg²⁺) and halide ions. These interactions lead to the formation of highly stable complexes that alter the chemical behavior of mercury, thereby affecting its detection.

Mercury(II) ions exhibit a strong affinity for halide ions, leading to the formation of various complex species. The stability of these complexes in aqueous solution follows the trend I⁻ > Br⁻ > Cl⁻. researchgate.net This means that iodide forms the most stable complexes with mercury, followed by bromide and then chloride. In a system containing both bromide and iodide, a mixture of complexes such as [HgBr]⁺, [HgI]⁺, HgBr₂, HgI₂, [HgBrI]⁻, [HgBr₃]⁻, [HgI₃]⁻, [HgBr₄]²⁻, and [HgI₄]²⁻ can coexist. The specific species present and their relative concentrations depend on the concentrations of mercury and the respective halide ions.

The formation of these stable mercury-halide complexes is a critical factor in analytical interference because they reduce the concentration of free Hg²⁺ ions in the solution. Many analytical methods for mercury are based on the chemical reactions of the free ion, so a decrease in its availability leads to inaccurate measurements.

Table 1: Stepwise Stability Constants (log K) of Mercury(II) Halide Complexes

| Complex | log K₁ | log K₂ | log K₃ | log K₄ |

| Mercury(II)-Chloride | 6.74 | 6.48 | 0.95 | 1.05 |

| Mercury(II)-Bromide | 9.05 | 8.28 | 2.41 | 1.96 |

| Mercury(II)-Iodide | 12.87 | 10.95 | 3.78 | 2.23 |

Source: Data compiled from various sources.

This table illustrates the significantly higher stability of mercury-iodide and mercury-bromide complexes compared to mercury-chloride complexes, highlighting the more substantial interference potential of bromide and iodide.

A common and widely used technique for the determination of trace levels of mercury is Cold Vapor Atomic Absorption Spectrometry (CVAAS) or Cold Vapor Atomic Fluorescence Spectrometry (CVAFS). These methods rely on the chemical reduction of Hg²⁺ to volatile elemental mercury (Hg⁰), which is then purged from the solution and measured.

The presence of stable mercury-bromide and mercury-iodide complexes significantly hinders this reduction process. researchgate.net The strong bonds between mercury and the halide ligands make the Hg²⁺ ion less accessible to the reducing agent, typically stannous chloride (SnCl₂) or sodium borohydride (B1222165) (NaBH₄). nih.gov This incomplete reduction leads to lower amounts of Hg⁰ being generated, resulting in a suppressed analytical signal and an underestimation of the actual mercury concentration in the sample. The interference is more pronounced with iodide due to the formation of the highly stable tetraiodomercurate(II) complex, [HgI₄]²⁻. ukm.my

Strategies for Mitigating Halide Interference

To obtain accurate mercury measurements in samples containing bromide and iodide, various strategies have been developed to overcome the interference caused by halide complexation. These methods generally involve either modifying the sample chemistry to prevent the formation of stable complexes or separating the mercury from the interfering halides prior to analysis.

Altering the chemical environment of the sample can be an effective way to minimize halide interference.

Adjusting the pH of the sample solution can influence the stability and speciation of mercury-halide complexes. While pH adjustment alone may not completely eliminate the interference, it can be a crucial step in certain analytical procedures. For instance, performing the reduction of Hg²⁺ in an alkaline medium has been shown to be an effective method for correcting interference from iodine and bromine. researchgate.net On-line alkaline pH adjustment prior to reduction with tin(II) chloride has been identified as a particularly effective interference correction method in continuous flow systems. researchgate.net

Solvent extraction is a powerful technique for both separating mercury from interfering halide ions and preconcentrating it to improve detection limits. nih.gov This method involves the selective transfer of mercury from the aqueous sample into an immiscible organic solvent.

The mechanism typically involves the formation of a neutral, lipophilic mercury complex that is more soluble in the organic phase. For instance, mercury can be extracted as a tetraiodomercury(II) ion-pair with a large organic cation, such as Rhodamine B, into a solvent like benzene. ukm.mynih.gov The iodide associated with the extracted mercury can then be determined spectrophotometrically, providing an indirect measure of the mercury concentration. nih.gov This approach effectively isolates the mercury from the bulk of the halide ions left behind in the aqueous phase. Another approach involves using high-molecular-weight amines to extract mercury from brine solutions. researchgate.net After extraction, the mercury can be stripped from the organic solvent into a clean aqueous solution for analysis, free from the original interfering matrix.

Solvent Extraction and Preconcentration Mechanisms

Potentiometric Methods Utilizing Iodide-Selective Electrodes for Mercury Systems

Potentiometric titration is a precise analytical method for quantifying mercuric ions in solution, which is particularly adaptable for remote analysis of complex solutions. rsc.org This technique can employ an iodide-selective electrode (ISE) as an indicator to detect the endpoint of the titration of mercuric ions with a standard iodide solution. rsc.orgagriculturejournals.cz The underlying principle is the reaction between mercuric ions (Hg²⁺) and iodide ions (I⁻) to form stable mercury-iodide complexes.

The potential of the iodide-selective electrode is a function of the activity of free iodide ions in the solution. During the titration, as the iodide titrant is added, it reacts with the Hg²⁺ ions present in the sample. A sharp change in the electrode potential occurs at the equivalence point, where all the free Hg²⁺ has been complexed, and a slight excess of I⁻ ions appears in the solution. This potential jump signals the end point of the titration. rsc.org

This method is robust and can be applied to solutions containing interfering substances, such as chelating agents, with appropriate sample pretreatment. rsc.org For example, the interference from diethylenetriaminepentaacetic acid (DTPA), which complexes mercury, can be overcome by the addition of Fe(III), which displaces the Hg²⁺ from the DTPA complex, allowing it to be titrated. rsc.org The stoichiometry of the reaction at the endpoint is typically a 2:1 ratio of iodide to mercuric ion. rsc.org

The following table presents data from a representative potentiometric titration of mercuric ions with sodium iodide using an iodide-selective electrode.

Table 2: Potentiometric Titration of Mercuric Ion with Sodium Iodide

| Moles of Hg²⁺ Taken | Moles of NaI Required | Mole Ratio (I⁻/Hg²⁺) |

| 5.00 x 10⁻⁶ | 1.00 x 10⁻⁵ | 2.00 |

| 1.00 x 10⁻⁵ | 2.00 x 10⁻⁵ | 2.00 |

| 2.50 x 10⁻⁵ | 5.05 x 10⁻⁵ | 2.02 |

| 5.00 x 10⁻⁵ | 1.02 x 10⁻⁴ | 2.04 |

| Data sourced from Overman (1971). Titrations were performed in 0.1N HNO₃. |

Commercial iodide-selective electrodes have been successfully used for the direct potentiometric determination of mercury in various industrial and environmental samples. nih.gov These sensors offer a wide linear working range and low detection limits, making them suitable for monitoring mercury contamination. agriculturejournals.cznih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.